Ethyl 2-amino-2-ethylhexanoate
Overview
Description
Ethyl 2-amino-2-ethylhexanoate is an organic compound with the chemical formula C10H21NO2. It is a colorless or pale yellow liquid at room temperature and has a distinctive odor. This compound is known for its solubility in organic solvents such as ethanol and chloroform, while being insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-2-ethylhexanoate can be synthesized through the reaction of cyclohexane-1,6-dione with diethylaminoethanol under acidic conditions . The reaction typically involves heating the reactants in the presence of a suitable acid catalyst to facilitate the formation of the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Ethyl 2-amino-2-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-ethylhexanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds or ionic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-amino-2-ethylhexanoate can be compared with other similar compounds such as:
- Ethyl 2-amino-2-methylpropanoate
- Ethyl 2-amino-2-phenylacetate
- Ethyl 2-amino-2-butanoate
Uniqueness: this compound is unique due to its specific structural features, such as the ethyl group attached to the amino carbon, which influences its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
ethyl 2-amino-2-ethylhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-4-7-8-10(11,5-2)9(12)13-6-3/h4-8,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFPKUWTAGCFPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655113 | |
Record name | Ethyl 2-ethylnorleucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152802-65-8 | |
Record name | Ethyl 2-ethylnorleucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 152802-65-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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